

Fmoc-Glu(OcHx)-OH: A Comprehensive Technical Guide for Peptide Synthesis

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Compound of Interest

Compound Name: **Fmoc-Glu(OcHx)-OH**

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Introduction

Fmoc-Glu(OcHx)-OH, with the IUPAC name (2S)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid, is a crucial building block in solid-phase peptide synthesis (SPPS).^[1] This derivative of glutamic acid is strategically modified with two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α -amino position and a cyclohexyl ester (OcHx) protecting the γ -carboxyl group of the side chain. This arrangement allows for the sequential and controlled assembly of amino acids into a peptide chain. The Fmoc group is removed under mild basic conditions, typically with piperidine, while the OcHx group is stable to these conditions and requires strong acid for cleavage, making it compatible with the Fmoc/tBu orthogonal protection strategy commonly used in SPPS.

This technical guide provides a detailed overview of the properties of **Fmoc-Glu(OcHx)-OH**, a general experimental protocol for its use in peptide synthesis, and visualizations to aid in understanding its structure and workflow.

Properties of Fmoc-Glu(OcHx)-OH

The chemical and physical properties of **Fmoc-Glu(OcHx)-OH** are summarized below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

Property	Value	Reference(s)
Molecular Formula	C ₂₆ H ₂₉ NO ₆	[1]
Molecular Weight	451.5 g/mol	[1]
CAS Number	150047-85-1	[1]
Appearance	White to off-white solid	
Purity	Typically ≥95% - ≥98% (as specified by supplier)	
Storage Temperature	2-8°C, sealed in a dry environment	
Predicted Boiling Point	679.5 ± 55.0 °C	
Predicted Density	1.29 ± 0.1 g/cm ³	
Predicted pKa	3.68 ± 0.10	
XLogP3	4.7	[1]

Chemical Structure

The chemical structure of **Fmoc-Glu(OcHx)-OH** is depicted below, illustrating the Fmoc protecting group, the glutamic acid core, and the cyclohexyl ester protecting the side chain.

Caption: Chemical structure of **Fmoc-Glu(OcHx)-OH**.

Experimental Protocol: Incorporation of Fmoc-Glu(OcHx)-OH in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of **Fmoc-Glu(OcHx)-OH** into a peptide chain using manual solid-phase peptide synthesis (SPPS). The specific reaction times and equivalents of reagents may require optimization based on the peptide sequence and the resin used.

Materials:

- Appropriate resin (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal carboxylic acid)
- **Fmoc-Glu(OcHx)-OH**
- Other required Fmoc-protected amino acids
- Coupling Reagents:
 - N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or
 - (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or
 - N,N'-Diisopropylcarbodiimide (DIC)
- Base: N,N-Diisopropylethylamine (DIEA)
- Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Washing Solvents: DMF, DCM
- Cleavage and Deprotection Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

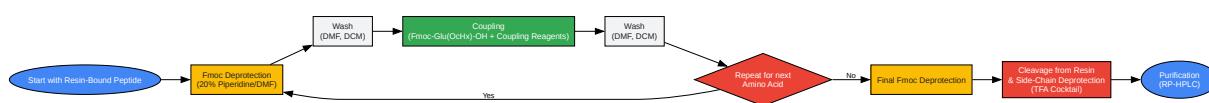
- Resin Swelling:
 - Place the resin in a reaction vessel.
 - Add DMF and allow the resin to swell for at least 30 minutes.
 - Drain the DMF.
- Fmoc Deprotection (of the resin-bound amino acid):

- Add the 20% piperidine/DMF solution to the resin.
- Agitate for 5 minutes and drain.
- Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3-5 times).
- Coupling of **Fmoc-Glu(OcHx)-OH**:
 - In a separate vial, dissolve **Fmoc-Glu(OcHx)-OH** (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
 - Add DIEA (6-10 equivalents) to the solution to activate the amino acid. Allow pre-activation for a few minutes.
 - Add the activated amino acid solution to the deprotected resin in the reaction vessel.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
 - Once the coupling is complete, drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3-5 times).
- Chain Elongation:
 - Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
- Final Fmoc Deprotection:
 - After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

- Cleavage from Resin and Side-Chain Deprotection:
 - Wash the resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin and agitate for 2-4 hours at room temperature. The cyclohexyl ester protecting group is cleaved under these strong acidic conditions.
 - Filter the resin and collect the filtrate containing the crude peptide.
 - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide under vacuum.
- Purification:
 - Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Visualization

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using **Fmoc-Glu(OcHx)-OH**.



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Caption: General workflow for SPPS with **Fmoc-Glu(OcHx)-OH**.

Conclusion

Fmoc-Glu(OcHx)-OH is a valuable reagent for the synthesis of peptides containing glutamic acid. Its protecting group strategy is well-suited for Fmoc-based solid-phase peptide synthesis, offering stability during chain assembly and clean removal during the final cleavage step. The provided properties and protocols serve as a comprehensive guide for researchers to effectively utilize this compound in the development of novel peptides for therapeutic and research applications. As with any synthetic procedure, optimization of the coupling and cleavage conditions for specific peptide sequences is recommended to achieve the highest possible yield and purity.

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References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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